molecular formula C17H17N3O2S B6498482 3-methyl-N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}-1,2-oxazole-5-carboxamide CAS No. 946229-44-3

3-methyl-N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}-1,2-oxazole-5-carboxamide

Cat. No. B6498482
CAS RN: 946229-44-3
M. Wt: 327.4 g/mol
InChI Key: HTZDRHACAVWFKC-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a 1,3-thiazole ring, a 1,2-oxazole ring, and a phenyl ring. These types of structures are often found in pharmaceuticals and other biologically active compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature or patents, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely be planar due to the presence of the aromatic rings .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The thiazole and oxazole rings, for example, might undergo reactions typical of heterocyclic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of polar functional groups .

Scientific Research Applications

Pain Management and Analgesia

The compound’s unique structure suggests potential applications in pain management. Researchers have investigated its effects on opioid receptors, particularly kappa opioid receptors (KOR) and mu opioid receptors (MOR). In rat studies, VU0627915-1 demonstrated dose-dependent inhibition of KOR and MOR agonist-induced analgesia . Further exploration of its mechanism of action and potential clinical applications in pain relief is warranted.

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Many drugs work by binding to a specific protein in the body and altering its function .

Future Directions

Future research could involve synthesizing this compound and studying its properties and potential uses. This could include testing its biological activity and evaluating its safety .

properties

IUPAC Name

3-methyl-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-10(2)12-4-6-13(7-5-12)14-9-23-17(18-14)19-16(21)15-8-11(3)20-22-15/h4-10H,1-3H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTZDRHACAVWFKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(4-isopropylphenyl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide

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